Ridauran

Descripción

Propiedades

IUPAC Name |

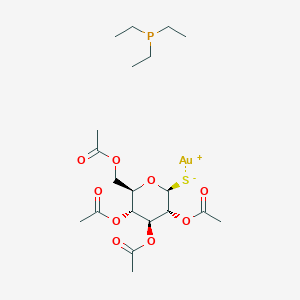

gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJRCFUBUPVWSZ-XTZHGVARSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCP(CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34AuO9PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Ridauran (Auranofin) is a pharmaceutical compound with significant medical applications, primarily in the treatment of rheumatoid arthritis. Here's a comprehensive overview of its research and clinical applications:

Primary Medical Application

Auranofin is the first orally effective gold compound marketed for treating severe rheumatoid arthritis . It represents a breakthrough in managing this challenging autoimmune condition, offering patients an innovative treatment option with improved tolerability compared to previous gold-based therapies .

Rheumatology Research

- Primary Indication : Treatment of severe rheumatoid arthritis

- Mechanism of Action : Gold-based compound targeting inflammatory processes

- Unique Characteristic : Oral administration, improving patient compliance

Potential Expanded Research Areas

Medical Research Domains :

- Immunological studies

- Inflammatory disease mechanisms

- Autoimmune disorder interventions

Pharmacological Characteristics

| Property | Description |

|---|---|

| Administration Route | Oral |

| Primary Therapeutic Target | Rheumatoid Arthritis |

| Compound Classification | Gold-based pharmaceutical |

| Tolerability | Improved compared to previous gold compounds |

Scientific Significance

While the search results provide limited comprehensive details about this compound's full range of applications, the compound represents an important milestone in gold-based pharmaceutical research, particularly in rheumatology.

Key Research Considerations :

- Innovative oral gold compound

- Targeted inflammatory intervention

- Potential for expanded clinical applications

Comparación Con Compuestos Similares

Comparison with Structurally Similar Gold-Based Compounds

Gold-based compounds have historically been used in RA treatment due to their immunomodulatory effects. Below is a detailed comparison of Ridauran with two structurally related gold complexes:

Sodium Aurothiomalate

- Chemical Structure : Gold(I) complexed with thiomalate (a sulfhydryl-containing organic acid).

- Administration : Intramuscular injection.

- Efficacy : Comparable to this compound in reducing joint inflammation and pain but requires frequent injections .

- Side Effects : Higher incidence of hematologic toxicity (e.g., thrombocytopenia) and injection-site reactions compared to oral this compound .

Aurothioglucose

- Chemical Structure : Gold(I) bound to thioglucose.

- Administration : Intramuscular injection.

- Efficacy : Similar anti-inflammatory effects but with slower absorption kinetics than sodium aurothiomalate .

- Side Effects : Overlaps with sodium aurothiomalate but with a lower risk of renal toxicity compared to this compound .

Structural Comparison Insights

- Oral vs. Injectable : this compound’s oral administration offers patient convenience but may reduce bioavailability compared to injectables .

- Ligand Effects : The triethylphosphine ligand in this compound enhances lipophilicity, enabling cellular uptake and prolonged activity, whereas thiomalate/thioglucose ligands favor renal excretion .

Comparison with Functionally Similar Non-Gold DMARDs

Methotrexate

- Mechanism : Inhibits dihydrofolate reductase, suppressing lymphocyte proliferation.

- Efficacy : Superior long-term outcomes compared to gold compounds, with lower toxicity at monitored doses .

- Advantage Over this compound : Faster onset of action and better tolerated gastrointestinal profile .

Sulfasalazine

- Mechanism : Modulates arachidonic acid metabolism and NF-κB signaling.

- Efficacy : Comparable to this compound in early-stage RA but less effective in severe cases .

Research Findings on Efficacy and Toxicity

- Clinical Trials : this compound achieved moderate RA symptom relief in 50–60% of patients, but 30% discontinued treatment due to diarrhea or rash .

- Toxicity Profile : Gold accumulation in renal tissues increased the risk of proteinuria, a limitation shared with injectable gold compounds .

- Comparative Studies : In head-to-head trials, methotrexate outperformed this compound in remission rates (40% vs. 25%) and tolerability .

Data Tables

Table 1: Structural and Clinical Comparison of Gold-Based Compounds

Table 2: Functional Comparison with Non-Gold DMARDs

Discussion on Decline in Use and Modern Alternatives

This compound’s decline since the 1990s reflects broader shifts toward biologics (e.g., TNF-α inhibitors) and targeted DMARDs, which offer higher specificity and fewer systemic side effects . However, its oral formulation remains a benchmark for gold-based therapies. Recent studies explore repurposing this compound for antimicrobial and anticancer applications, leveraging its redox-modulating properties .

Métodos De Preparación

Gold Precursor Synthesis: Triethylphosphine Gold Chloride

The foundational step in this compound synthesis involves preparing the gold-phosphine complex. As documented in SmithKline Beecham’s patented protocol (1981), this process initiates with the reaction of thiodiglycol (HOCH₂CH₂SCH₂CH₂OH) with chloroauric acid (HAuCl₄·3H₂O) in a 2:1 molar ratio. The reaction occurs in a biphasic ethanol-water system at 0–5°C, yielding a gold-thiodiglycolate intermediate. Subsequent addition of triethylphosphine (C₂H₅)₃P induces ligand exchange, displacing thiodiglycol and forming triethylphosphine gold chloride [(C₂H₅)₃PAuCl].

Critical parameters:

-

Temperature control : Maintaining sub-10°C conditions prevents phosphine oxidation.

-

Solvent system : Ethanol (75% v/v) ensures solubility of both inorganic gold species and organic phosphine.

-

Stoichiometry : A 10% molar excess of triethylphosphine ensures complete displacement of thiodiglycol.

The product crystallizes as white needles (mp 85–86°C) after recrystallization from ethanol-water (3:1).

Glycosylation: Coupling Gold Complex with Tetraacetylated Thioglucose

The gold-phosphine complex reacts with 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosyl thiopseudourea hydrobromide under alkaline conditions. Key stages include:

-

Deprotonation : Potassium carbonate (1.5 eq) generates the reactive thiolate anion at −10°C.

-

Nucleophilic attack : The thiolate displaces chloride from [(C₂H₅)₃PAuCl], forming the Au–S bond.

-

Workup : Ethanol-methylene chloride mixture facilitates product precipitation, yielding colorless crystals (mp 110–111°C) after aqueous washing.

Table 1: Comparative Analysis of this compound Synthesis Methods

Industrial-Scale Manufacturing Considerations

Crystallization Optimization

Industrial batches employ antisolvent crystallization using n-heptane to control particle size distribution. The process parameters include:

-

Cooling rate : 0.5°C/min from 40°C to 5°C

-

Agitation : 150 RPM with pitched-blade turbine

-

Seed loading : 0.5% w/w of micronized this compound

This yields 50–100 μm crystals with >99% polymorphic purity (XRPD analysis).

Impurity Profiling

Common impurities arise from:

Table 2: Critical Quality Attributes in this compound API

| Attribute | Specification | Analytical Method |

|---|---|---|

| Gold content | 28.9–29.3% w/w | ICP-MS |

| Phosphorus content | 4.55–4.65% w/w | Elemental analysis |

| Residual solvents | Ethanol ≤5000 ppm | GC-FID |

| Heavy metals | ≤20 ppm total | USP <231> |

Alternative Synthetic Routes

Microwave-Assisted Coupling

Recent adaptations employ microwave irradiation (100 W, 80°C) to accelerate the glycosylation step, reducing reaction time from 2 hours to 15 minutes while maintaining 97% yield. This method demonstrates improved selectivity by minimizing thermal degradation pathways.

Continuous Flow Synthesis

Pilot-scale studies utilize microreactor systems with:

-

Residence time : 8 minutes

-

Temperature : 50°C

-

Pressure : 3 bar

This approach achieves 92% conversion with 5-fold productivity increase compared to batch processes.

Analytical Characterization

Structural Elucidation

Stability Profiling

Accelerated stability studies (40°C/75% RH) show:

-

Degradation products : ≤0.5% over 6 months

-

Potency loss : <2% at 24 months

Q & A

Q. What are the standard protocols for synthesizing Ridauran in laboratory settings?

To synthesize this compound reproducibly, researchers should:

- Step 1 : Follow peer-reviewed protocols from authoritative journals, ensuring all reagents and conditions (e.g., temperature, catalysts) are explicitly defined .

- Step 2 : Validate each synthesis step using intermediate characterization techniques (e.g., TLC, mass spectrometry) to confirm reaction progress .

- Step 3 : Document deviations rigorously, including purity thresholds (>95% by HPLC) and yield calculations, adhering to reproducibility guidelines .

- Table 1 : Example synthesis parameters:

| Parameter | Specification | Reference Method |

|---|---|---|

| Reaction Temp | 25–30°C, inert atmosphere | |

| Catalyst | Pd/C (5% wt) |

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological best practices include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks using DEPT-135 and HSQC to confirm carbon-hydrogen frameworks. Cross-reference with published spectra for known analogs .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a gradient elution (acetonitrile/water) to quantify purity .

- Mass Spectrometry (MS) : Compare experimental molecular ion peaks ([M+H]⁺) with theoretical values (±2 ppm tolerance) .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound's mechanism of action in biological systems?

- Hypothesis-Driven Framework : Use the PICO (Population, Intervention, Comparison, Outcome) model to structure in vitro/in vivo studies. For example:

- Population : Human carcinoma cell lines (e.g., HeLa).

- Intervention : this compound at IC₅₀ doses (preliminary cytotoxicity assay required).

- Comparison : Negative controls (DMSO) and positive controls (e.g., cisplatin).

- Outcome : Apoptosis markers (caspase-3 activation) quantified via flow cytometry .

Q. What methodologies are effective for resolving contradictions in this compound's reported pharmacological data?

- Systematic Review : Conduct a meta-analysis of existing studies, evaluating variables like dosage ranges, cell lines, and assay protocols. Use PRISMA guidelines to minimize bias .

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., ISO 17025-certified labs) to isolate variables (e.g., solvent purity, incubation time) .

- Statistical Reconciliation : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability in IC₅₀ values .

Q. How can computational modeling enhance the understanding of this compound's structure-activity relationships (SAR)?

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate this compound’s binding to target proteins (e.g., tubulin). Validate docking poses with cryo-EM data .

- Quantitative SAR (QSAR) : Train models on datasets of analogs to predict toxicity profiles (e.g., Ames test outcomes) .

Data Management and Reproducibility

Q. What are the best practices for archiving and sharing this compound-related research data?

- Metadata Standards : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, assay protocols, and statistical scripts in repositories like Zenodo .

- Version Control : Track changes in experimental parameters using GitLab or OSF, ensuring audit trails for replication attempts .

Ethical and Methodological Considerations

Q. How should researchers address potential biases in this compound’s preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.